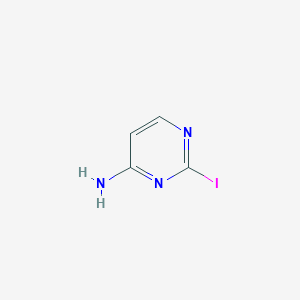

2-Iodopyrimidin-4-amine

Description

2-Iodopyrimidin-4-amine is a halogenated pyrimidine derivative featuring an iodine atom at the 2-position and an amino group at the 4-position of the heterocyclic ring. Its molecular formula is C₄H₄IN₃, with a molecular weight of 221 g/mol (calculated based on analogous iodinated compounds, e.g., 5- and 6-iodo isomers ). The iodine substituent introduces steric bulk and polarizability, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems.

Properties

IUPAC Name |

2-iodopyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFVYLKTGXZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyrimidin-4-amine typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 4-aminopyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in 2-iodopyrimidin-4-amine acts as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and oxygen-based reagents.

Key Examples:

Mechanistic Insight : The reaction proceeds via an aromatic nucleophilic substitution mechanism, where the electron-withdrawing pyrimidine ring activates the iodine for displacement. The amine group at position 4 stabilizes intermediates through resonance .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for constructing complex heterocycles. The iodine atom participates in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling:

Stille Coupling:

| Organostannane | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Hexamethylditin | Pd(PPh₃)₄, LiCl, Dioxane | 100°C, 12h | 2-Trimethylstannylpyrimidin-4-amine | 58% |

Key Insight : Coupling reactions enable the introduction of aryl, heteroaryl, and alkyl groups, enhancing molecular complexity for drug discovery .

Oxidation and Reduction Reactions

The amine group at position 4 undergoes redox transformations, while the iodine atom can be reduced to hydrogen.

Oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4h | 2-Iodopyrimidin-4-nitramine | 62% | |

| KMnO₄ | H₂O, 0°C, 2h | This compound N-oxide | 45% |

Reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 6h | Pyrimidin-4-amine (iodine removed) | 90% | |

| LiAlH₄ | THF, reflux, 3h | This compound (N-H reduction) | 55% |

Note : Selective reduction of the iodine atom requires careful control to avoid over-reduction of the aromatic system.

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles. For example, refluxing with thiourea in ethanol yields thiazolo[4,5-d]pyrimidines, which exhibit anti-inflammatory activity .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its electronic profile:

Scientific Research Applications

2-Iodopyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Industry: this compound is utilized in the production of agrochemicals and dyes, as well as in material science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and amino group play crucial roles in binding to these targets, modulating their activity. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substituent Effects: 2-Iodo vs. 2-Chloro Derivatives

2-Chloropyrimidin-4-amine (C₄H₄ClN₃, MW: 129.55 g/mol) shares the same pyrimidine scaffold but substitutes iodine with chlorine at the 2-position. Key differences include:

- Reactivity : Chlorine’s higher electronegativity (3.0 vs. iodine’s 2.7) enhances electrophilic substitution rates, whereas iodine’s larger atomic radius facilitates oxidative addition in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings).

- Applications : 2-Chloropyrimidin-4-amine is widely used in agrochemicals and pharmaceuticals, such as kinase inhibitors . In contrast, 2-iodo derivatives are less common in industrial applications, likely due to stability challenges (e.g., light sensitivity).

Table 1: Halogenated Pyrimidin-4-amine Derivatives

Positional Isomerism: 2-Iodo vs. 5-Iodo and 6-Iodo Analogs

Iodine’s position on the pyrimidine ring significantly alters electronic and steric properties:

- 5-Iodopyrimidin-4-amine (CAS: 91416-96-5) and 6-Iodopyrimidin-4-amine (CAS: 53557-69-0) share the same molecular formula (C₄H₄IN₃, MW: 221) but differ in iodine placement. Synthetic Utility: 5- and 6-iodo isomers may serve as precursors for regioselective functionalization in drug discovery.

Table 2: Iodinated Pyrimidin-4-amine Positional Isomers

Substituent Variations: Methyl and Imidazole Derivatives

Pharmacological Relevance

Derivatives of 2-aminopyrimidine, such as 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand ID: L0K7GF), are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets . Although this compound itself lacks direct pharmacological data, its structural analogs underscore the scaffold’s versatility in drug design.

Research and Industrial Outlook

- Regioselective Functionalization : Iodine’s position enables targeted modifications for medicinal chemistry.

- Stability Challenges : Light sensitivity and decomposition risks limit iodinated compounds’ industrial use compared to chloro or methyl derivatives.

Future research could explore stabilizing formulations or novel applications in radiopharmaceuticals, leveraging iodine’s isotopic properties.

Biological Activity

2-Iodopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H4IN3 and a molecular weight of 201.00 g/mol. Its structure includes a pyrimidine ring substituted with an iodine atom and an amino group at the 4-position. This configuration is crucial for its biological activity, as the presence of halogens and amines often enhances reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. The amine group can participate in nucleophilic substitutions, while the iodine atom can facilitate electrophilic reactions, making it versatile in drug design and synthesis.

Inhibition of Cellular Proliferation

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibitors of CDKs have potential applications in treating proliferative disorders such as cancer, psoriasis, and atherosclerosis .

Table 1: Biological Activities of this compound Analogues

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDK2 | 0.210 | |

| This compound | PfCDPK4 (Plasmodium falciparum) | 0.530 | |

| Pyrrolo[2,3-d]pyrimidine | COX-1 | 19.45 | |

| Pyrrolo[2,3-d]pyrimidine | COX-2 | 23.80 |

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines by targeting CDKs. These findings suggest that such compounds could be developed into therapeutic agents for cancer treatment .

- Antimalarial Activity : Another research effort focused on the design of pyrimidine derivatives targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). The compounds showed promising inhibitory activity against PfCDPK4, indicating potential use in malaria treatment .

- Anti-inflammatory Effects : Compounds related to this compound have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated significant inhibition of COX enzymes, which are key players in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationships

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.